molecular formula C27H22ClN5OS B10966858 N-(4-chlorophenyl)-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(4-chlorophenyl)-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B10966858
M. Wt: 500.0 g/mol
InChI Key: QWASDZXJUGGRBX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a triazole ring, a naphthalene moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Naphthalene Moiety: This step often involves a nucleophilic substitution reaction where the naphthalene derivative is introduced.

    Introduction of the Chlorophenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the chlorophenyl group is attached to the triazole ring.

    Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

N-(4-chlorophenyl)-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infections.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(phenylthio)acetamide
  • N-(4-chlorophenyl)-2-(naphthalen-1-ylthio)acetamide
  • N-(4-chlorophenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide

Uniqueness

N-(4-chlorophenyl)-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its combination of structural features, including the triazole ring, naphthalene moiety, and chlorophenyl group. This combination imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C27H22ClN5OS

Molecular Weight

500.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H22ClN5OS/c28-20-13-15-21(16-14-20)30-26(34)18-35-27-32-31-25(33(27)22-9-2-1-3-10-22)17-29-24-12-6-8-19-7-4-5-11-23(19)24/h1-16,29H,17-18H2,(H,30,34)

InChI Key

QWASDZXJUGGRBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)CNC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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